4-(Cyclohexylmethyl)-2-oxoimidazolidine-4-carboxylic acid
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Overview
Description
4-(Cyclohexylmethyl)-2-oxoimidazolidine-4-carboxylic acid is a heterocyclic compound that features an imidazolidine ring substituted with a cyclohexylmethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethyl)-2-oxoimidazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylmethylamine with glyoxal in the presence of a suitable catalyst to form the imidazolidine ring. The resulting intermediate is then oxidized to introduce the oxo group, followed by carboxylation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylmethyl)-2-oxoimidazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The imidazolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
4-(Cyclohexylmethyl)-2-oxoimidazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylmethyl)-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The imidazolidine ring can form hydrogen bonds and other interactions with proteins, influencing their function. The carboxylic acid group can participate in acid-base reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered ring with two nitrogen atoms, commonly found in biological systems.
Pyrrolidine: A five-membered ring with one nitrogen atom, used in drug discovery.
Cyclohexylamine: A simple amine with a cyclohexyl group, used as a precursor in various syntheses
Uniqueness
4-(Cyclohexylmethyl)-2-oxoimidazolidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the cyclohexylmethyl group and the imidazolidine ring provides a versatile scaffold for further functionalization and application in diverse fields.
Properties
IUPAC Name |
4-(cyclohexylmethyl)-2-oxoimidazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c14-9(15)11(7-12-10(16)13-11)6-8-4-2-1-3-5-8/h8H,1-7H2,(H,14,15)(H2,12,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKHRUADYLTDFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2(CNC(=O)N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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